molecular formula C16H13ClN2O5 B2497330 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone CAS No. 892155-46-3

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Cat. No.: B2497330
CAS No.: 892155-46-3
M. Wt: 348.74
InChI Key: CECWKZSJJOIKOU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone is a synthetic organic compound characterized by the presence of a benzodioxole ring, a chloronitroaniline moiety, and a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Nitration and Chlorination: The aniline derivative is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Chlorination is then carried out using thionyl chloride or similar reagents.

    Coupling Reaction: The benzodioxole and chloronitroaniline intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-aminoanilino)-1-propanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxole ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and nitroaniline moiety can participate in various biochemical interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(1,3-Benzodioxol-5-yl)-3-(4-nitroanilino)-1-propanone: Lacks the chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone is unique due to the presence of both the nitro and chloro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the benzodioxole ring makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-12-3-2-11(8-13(12)19(21)22)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECWKZSJJOIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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